N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide
Description
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-2-22-12-7-5-11(6-8-12)20-14(17-18-19-20)10-16-15(21)13-4-3-9-23-13/h3-9H,2,10H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFHXKWAJJRLED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Ugi-Azide Cyclization :
The reaction begins with the formation of a tetrazole ring via a [3+2] cycloaddition between an imine intermediate (from the aldehyde and amine) and the azide. Computational studies using density functional theory (DFT) at the PCM-M06-2X-D3/6-311+G(d) level confirm that the reaction proceeds through an exo-Diels–Alder pathway after N-acylation. -
Post-Cyclization Functionalization :
The intermediate undergoes dehydration catalyzed by p-toluenesulfonic acid (PTSA) to yield the final bis-heterocyclic product.
Typical Procedure :
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Combine 4-ethoxybenzaldehyde (0.5 mmol), furan-2-ylmethanamine (0.5 mmol), azidotrimethylsilane (0.5 mmol), and cyclohexyl isocyanide (0.5 mmol) in anhydrous methanol (1.0 M).
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Stir at room temperature for 24 hours.
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Purify the Ugi-azide intermediate via silica-gel chromatography (hexane/ethyl acetate, 7:3).
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React the intermediate with maleic anhydride (1.5 equiv) in toluene, followed by PTSA-mediated dehydration under microwave irradiation (110°C, 1 h).
Yield : 10–76%, depending on substituents.
One-Pot Domino Knoevenagel/Cycloaddition Approach
This method, adapted from tetrazole synthesis protocols, employs a tandem Knoevenagel condensation and 1,3-dipolar cycloaddition.
Key Steps:
-
Knoevenagel Condensation :
React 4-ethoxybenzaldehyde with malononitrile to form an α,β-unsaturated nitrile. -
Cycloaddition with Sodium Azide :
The nitrile undergoes [2+3] cycloaddition with sodium azide to form the tetrazole ring.
Optimized Conditions :
-
Catalyst: Fe₃O₄ nanoparticles (10 mol%)
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Solvent: Dimethylformamide (DMF)
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Technique: Microwave irradiation (100 W, 100–160°C, 15–30 min).
Yield : 80–90% for analogous tetrazole derivatives.
Stepwise Synthesis via Tetrazole-Amine Intermediate
Synthesis of 1-(4-Ethoxyphenyl)-5-(aminomethyl)-1H-tetrazole
-
Tetrazole Formation :
React (4-ethoxyphenyl)acetonitrile with sodium azide and ammonium chloride in refluxing toluene. -
Amination :
Convert the methyl group to aminomethyl via Hofmann degradation or Gabriel synthesis.
Procedure :
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Reflux (4-ethoxyphenyl)acetonitrile (1.0 mmol) with NaN₃ (2.0 mmol) and NH₄Cl (1.5 mmol) in toluene (5 mL) for 12 h.
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Purify the tetrazole intermediate and treat with phthalimide/KOH to yield the amine.
Amide Coupling with Furan-2-Carboxylic Acid
-
Activation :
Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to activate furan-2-carboxylic acid. -
Coupling :
React the activated acid with the tetrazole-amine in dichloromethane (DCM) at room temperature.
Yield : 70–85% for analogous amides.
Comparative Analysis of Synthetic Methods
Computational Insights and Reaction Optimization
DFT calculations (M06-2X-D3/6-31G(d)) reveal that the Ugi-azide pathway is thermodynamically favored over alternative mechanisms. The exo-Diels–Alder transition state is 5.2 kcal/mol lower in energy than the endo counterpart, rationalizing the observed regioselectivity. Solvent effects (toluene vs. methanol) further influence reaction rates, with non-polar solvents accelerating cycloaddition .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide
- N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide
- N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide
Uniqueness
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions.
- Step 2 : Alkylation of the tetrazole nitrogen with a furan-2-carboxamide derivative.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water).
- Key parameters : Reaction temperature (60–80°C for cycloaddition), inert atmosphere (N₂ for moisture-sensitive steps), and stoichiometric control to minimize byproducts .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Techniques :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent connectivity (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm, furan protons at δ 6.3–7.2 ppm).
- IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and tetrazole ring (~1450 cm⁻¹).
- X-ray crystallography : Use SHELX software for refinement (SHELXL-2018/3) to resolve bond angles and torsional strain in the tetrazole-furan linkage .
Q. How can preliminary biological activity screening be designed for this compound?
- Assays :
- In vitro : Enzyme inhibition (e.g., kinases, cyclooxygenase) at 1–100 µM concentrations, using fluorescence-based or colorimetric readouts.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Controls : Include DMSO vehicle and reference inhibitors (e.g., staurosporine for kinases).
- Data interpretation : Compare dose-response curves and statistical significance (p < 0.05 via ANOVA) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Approach :
- Reproducibility checks : Validate assay conditions (pH, temperature, cell passage number).
- Purity analysis : Use HPLC-MS to confirm >95% compound purity (C18 column, acetonitrile/water mobile phase).
- Meta-analysis : Compare structural analogs (e.g., oxadiazole vs. tetrazole derivatives) to identify substituent-dependent activity trends .
Q. How can structure-activity relationship (SAR) studies be conducted to optimize target binding?
- Methodology :
- Analog synthesis : Modify the ethoxyphenyl group (e.g., replace with halogenated or methyl-substituted aryl rings).
- Computational modeling : Docking simulations (AutoDock Vina) using PDB structures (e.g., 3ERT for estrogen receptors).
- Key metrics : Ligand efficiency (LE), lipophilic ligand efficiency (LLE) to balance potency and physicochemical properties .
Q. What in vivo pharmacokinetic challenges are anticipated, and how can they be addressed?
- Challenges : Poor oral bioavailability due to high logP (>3) or metabolic instability (tetrazole ring oxidation).
- Solutions :
- Prodrug design : Esterification of the carboxamide group to enhance absorption.
- Formulation : Nanoemulsions or liposomal encapsulation to improve solubility.
- Metabolic profiling : LC-MS/MS analysis of plasma metabolites in rodent models .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Protocol :
- Data collection : High-resolution (<1.0 Å) X-ray diffraction at 100 K.
- Refinement : SHELXL with restraints for disordered ethoxyphenyl groups.
- Validation : R-factor (<0.05), Ramachandran plots (≥98% in favored regions).
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
